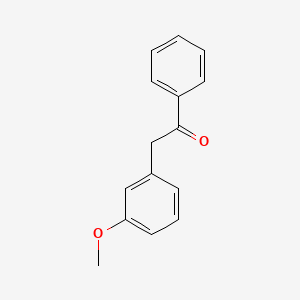

2-(3-Methoxyphenyl)-1-phenylethan-1-one

Description

Contextual Significance within Organic and Medicinal Chemistry

2-(3-Methoxyphenyl)-1-phenylethan-1-one, a deoxybenzoin (B349326) derivative, holds significance as a scaffold in medicinal chemistry and as a synthetic intermediate in organic chemistry. Deoxybenzoins are a class of compounds that have demonstrated a wide range of biological activities, including anti-inflammatory, immunosuppressive, and potential anticancer effects. nih.gov The presence of the methoxy (B1213986) group on one of the phenyl rings and the specific substitution pattern make this molecule a subject of interest for structure-activity relationship (SAR) studies, which aim to understand how its chemical structure relates to its biological activity.

The core structure of deoxybenzoin is a precursor for the synthesis of isoflavones, a class of flavonoids with known biological properties. researchgate.net The exploration of variously substituted deoxybenzoins, such as the 3-methoxy derivative, allows researchers to fine-tune the electronic and steric properties of the molecule, potentially leading to the discovery of novel therapeutic agents.

Overview of Ethanone (B97240) Derivatives and Their Chemical Space

Ethanone derivatives, characterized by a carbonyl group attached to a methyl group and another organic substituent, represent a vast and diverse chemical space. This class of compounds includes simple aromatic ketones like acetophenone (B1666503) and more complex structures like this compound. They often serve as key pharmacophores, which are the essential molecular features responsible for a drug's pharmacological activity. acs.org

The chemical space of ethanone derivatives is actively being explored for the development of new drugs. For instance, derivatives of 2-benzoxazolinone (B145934) containing an ethanone moiety have been synthesized and shown to possess potent analgesic and anti-inflammatory properties. nih.gov The versatility of the ethanone core allows for the introduction of various substituents, leading to a wide array of compounds with different biological targets and activities. Research in this area often involves the synthesis of libraries of related compounds to screen for desired biological effects.

Historical Development and Initial Research Interest in Related Structures

The historical development of compounds like this compound is intrinsically linked to the broader history of deoxybenzoin synthesis. Classic organic reactions such as the Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, provided a foundational method for synthesizing aryl ketones. wikipedia.orgchemistryviews.org This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a Lewis acid catalyst. byjus.com

Another historically significant method for synthesizing deoxybenzoins is the Hoesch reaction, which involves the reaction of a phenol (B47542) or a phenolic ether with a nitrile in the presence of a Lewis acid and hydrogen chloride. These early synthetic methods paved the way for the preparation of a wide variety of substituted deoxybenzoins, allowing for the investigation of their chemical and physical properties. Initial research into these structures was often driven by the desire to synthesize natural products and to understand the fundamental principles of organic reactions.

Scope and Objectives of Academic Research on this compound

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, the scope and objectives of research on this compound can be inferred from studies on closely related substituted deoxybenzoins. A primary objective is the synthesis and characterization of novel derivatives to explore their potential as therapeutic agents.

A significant area of research is the investigation of the biological activities of these compounds. For example, studies on various deoxybenzoin derivatives have focused on their potential as:

Anti-inflammatory agents: By inhibiting inflammatory pathways. nih.gov

Immunosuppressive agents: For potential use in autoimmune diseases and transplantation. nih.gov

Anticancer agents: Investigating their effects on cancer cell lines. researchgate.net

Vasodilators: Exploring their effects on blood vessels. nih.gov

A key objective in this research is to establish clear structure-activity relationships (SAR). By systematically modifying the substituents on the phenyl rings of the deoxybenzoin scaffold, researchers aim to identify the structural features that are crucial for a specific biological activity. For instance, a study on the vasorelaxing effects of deoxybenzoins found that the position of substituents, such as methoxy groups, on the phenyl rings significantly influenced their activity. nih.gov The synthesis of the oxime derivative of this compound as a potential cytotoxin precursor further highlights the academic interest in modifying this scaffold for therapeutic purposes. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-14-9-5-6-12(10-14)11-15(16)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPRLBDYPYGZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374866 | |

| Record name | 2-(3-Methoxyphenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29955-26-8 | |

| Record name | 2-(3-Methoxyphenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of Analogues and Derivatives of 2-(3-Methoxyphenyl)-1-phenylethan-1-one

Aryne-Induced Stevens Rearrangement for β-Keto Arylthioether Analogues

A notable synthetic application involving arynes is the Stevens rearrangement of allylthioethers to produce functionalized β-keto arylthioethers. ncl.res.in This method involves the S-arylation of allylthioethers with arynes, which can be generated from precursors like 2-(trimethylsilyl)aryl triflates using cesium fluoride. ncl.res.in The resulting sulfur ylide intermediate then undergoes a mdpi.comnsf.gov-Stevens rearrangement. ncl.res.in This transition-metal-free, one-pot reaction forms successive C-S, C-H, and C-C bonds under mild conditions, providing an efficient route to multi-substituted β-keto thioethers. nih.gov The products of this rearrangement are valuable intermediates that can be further converted into various heterocyclic compounds. ncl.res.in

Reductive Transformations of Carbonyl Groups in Phenylethanone Derivatives

The carbonyl group in phenylethanone derivatives is a key site for various reductive transformations, leading to the formation of corresponding alcohols. mdpi.com Traditional methods often require strong reducing agents and harsh conditions. rsc.org However, modern approaches like photoredox catalysis offer milder alternatives. rsc.orgrsc.org

Chemical Reduction: A common method for the reduction of the carbonyl group in phenylethanone derivatives is the use of sodium borohydride (B1222165) (NaBH4) in a suitable solvent like ethanol (B145695). mdpi.com For instance, 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one can be effectively reduced to its corresponding racemic secondary alcohol, (R,S)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol, by dissolving the ketone in ethanol and adding sodium borohydride in stages. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the reduction of ketones under mild conditions. nsf.govrsc.org This method often utilizes a photosensitizer, such as an iridium complex, and a sacrificial reductant. nsf.govrsc.org Upon light excitation, the photosensitizer can transfer an electron to the ketone, generating a ketyl radical anion. rsc.org This reactive intermediate can then be protonated to form the alcohol. This approach avoids the harsh reagents typically used in traditional reductions and shows good functional group tolerance. nsf.govrsc.org For example, benzophenone (B1666685) has been quantitatively hydrogenated to diphenylmethanol (B121723) using an iridium photosensitizer and 1,3-dimethyl-2,3-dihydro-2-phenyl-benzimidazole (BIH) as the sacrificial reductant under blue light. rsc.org

Enzymatic Reduction: Enzymatic methods, employing alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), provide a highly selective and environmentally friendly approach to the asymmetric reduction of prochiral ketones to chiral alcohols. thieme-connect.de These enzymes utilize a cofactor, typically NAD(P)H, to deliver a hydride to the carbonyl carbon. thieme-connect.de The process is often coupled with a cofactor regeneration system to ensure catalytic turnover. thieme-connect.de ADHs have been successfully used for the reduction of a wide range of aromatic ketones, including various substituted acetophenones, demonstrating high enantioselectivity. thieme-connect.de

Table 1: Comparison of Reductive Methods for Phenylethanone Derivatives

| Method | Reagents/Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Chemical Reduction | Sodium borohydride, Ethanol | Room temperature/Heating | Simple, readily available reagents | Often produces racemic mixtures, may require stoichiometric reductants |

| Photoredox Catalysis | Photosensitizer (e.g., Ir-complex), Sacrificial reductant (e.g., BIH), Light source | Mild, often room temperature | Mild conditions, high functional group tolerance, can be catalytic | Requires specialized equipment (photoreactor), catalyst can be expensive |

| Enzymatic Reduction | Alcohol dehydrogenase (ADH), Cofactor (NAD(P)H), Cofactor regeneration system | Mild, aqueous conditions | High enantioselectivity, environmentally friendly | Requires specific enzymes, potential for enzyme deactivation |

Coupling Reactions with Heterocyclic Moieties (e.g., Triazoles, Quinazolinones, Piperazines)

The phenylethanone scaffold can be coupled with various heterocyclic moieties to generate compounds with diverse chemical properties.

Triazoles: The S-alkylation of 1,2,4-triazole-3-thiols with α-haloketones, such as 2-bromo-1-phenylethanone, is a common method for synthesizing triazole-containing phenylethanone derivatives. mdpi.commdpi.com The reaction is typically carried out in a polar solvent like dimethylformamide (DMF) or ethanol in the presence of a base, such as cesium carbonate, which facilitates the formation of a thiolate salt intermediate. mdpi.commdpi.com This nucleophilic thiolate then readily reacts with the α-haloketone. mdpi.com The resulting ketone can be further modified, for example, by reduction of the carbonyl group. mdpi.com

Quinazolinones: Derivatives of 2-(3-methoxyphenyl)quinazolin-4(3H)-one can be synthesized through various methods, including palladium-mediated cross-coupling reactions. researchgate.net For instance, 5-substituted quinolin-4(1H)-ones can be synthesized via Suzuki-Miyaura or Stille cross-coupling reactions from the corresponding trifluoromethanesulfonate (B1224126) precursors. researchgate.net These reactions tolerate a range of functional groups and proceed under mild conditions. researchgate.net The quinazolinone ring system itself can be constructed through methods like the cyclocondensation of ortho-disubstituted aromatic compounds. beilstein-journals.org

Piperazines: Piperazine (B1678402) moieties can be introduced into molecules containing a phenylethanone core through alkylation reactions. For example, N-substituted piperazines can be prepared by reacting a suitable piperazine derivative with an appropriate alkylating agent. mdpi.comnih.gov These reactions are often carried out in the presence of a base like potassium carbonate in a solvent such as acetonitrile. mdpi.com The resulting products can be further modified, for example, by converting them to their hydrochloride salts for improved solubility and handling. mdpi.com

Catalytic Systems and Reaction Condition Optimization

Base-Catalyzed Reactions (e.g., Cesium Carbonate Mediated Alkylations)

Cesium carbonate (Cs2CO3) has gained significant attention as a mild and effective base in a variety of organic transformations, including alkylation reactions. semanticscholar.orgresearchgate.net It is often superior to other bases in terms of reaction time, temperature, and yield. semanticscholar.org

In the context of phenylethanone derivatives, cesium carbonate is particularly useful for S-alkylation and O-alkylation reactions. For example, in the synthesis of 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one, cesium carbonate is used to deprotonate the thiol group of the triazole, forming a cesium thiolate salt. mdpi.com This salt then reacts with 2-bromo-1-phenylethanone. mdpi.com Similarly, cesium carbonate can promote the regioselective O-alkylation of pyrimidinones (B12756618) and quinazolinones. nih.govresearchgate.net The "cesium effect" is attributed to the large ionic radius and soft nature of the Cs+ ion, which can lead to the formation of solvent-separated ion pairs or more reactive "naked" anions, enhancing nucleophilicity. nih.gov

Table 2: Alkylation of 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-Bromo-1-phenylethanone

| Base | Solvent | Temperature | Yield of S-alkylated product | Reference |

|---|---|---|---|---|

| Cesium Carbonate | Ethanol | Room Temperature | 79% | mdpi.com |

Microwave-Assisted Synthesis of Derivatives

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net This is due to the efficient and uniform heating of the reaction mixture by microwave irradiation. nih.gov

This methodology has been successfully applied to the synthesis of various heterocyclic derivatives. For instance, solvent-free, microwave-assisted ring-opening reactions of epoxides like phenyl glycidyl (B131873) ether with imidazoles and pyrazoles have been shown to be highly efficient. nih.gov The reactions are typically completed within minutes at elevated temperatures (e.g., 120 °C), providing the desired products in good yields. nih.gov Similarly, microwave irradiation can be used for the synthesis of complex heterocyclic systems like imidazo[4,5-b]indoles. researchgate.net

Solvent Effects and Reaction Pathway Modulations

The choice of solvent can significantly influence the outcome of a chemical reaction by affecting the solubility of reactants, the stability of intermediates and transition states, and the reaction pathway itself.

In base-catalyzed alkylations, the solvent can modulate the reactivity of the nucleophile. For instance, in the alkylation of pyrimidinones, the use of cesium carbonate in different solvents like acetonitrile, THF, DMSO, and NMP resulted in varying yields of the O-alkylated product, while a combination with dioxane yielded no product. nih.gov Polar aprotic solvents like DMF and DMSO are known to effectively solvate cations, which can increase the reactivity of the corresponding anion. researchgate.net

The composition of the solvent can also be critical. In some cases, a mixture of solvents is used to achieve the desired outcome. For example, the synthesis of certain triazole derivatives involves dissolving the reactants in a mixture of THF and water. tandfonline.com In other reactions, such as the polymerization of catechol using natural deep eutectic solvents (NADES), the composition of the NADES itself acts as the solvent and influences the degree of polymerization of the final product. uminho.pt

Stereoselective Synthesis of Chiral Analogues and Related Structures

The development of stereoselective methods to synthesize chiral analogues of this compound, and related α-aryl ketones, is a significant area of research. Access to enantiomerically pure forms of these compounds is crucial for investigating their potential applications. The primary challenge lies in the creation of the tertiary stereocenter at the α-position to the carbonyl group, which is susceptible to racemization under certain conditions. researchgate.netst-andrews.ac.uk Key strategies that have been successfully employed include the catalytic asymmetric α-arylation of ketone enolates and the enantioselective rearrangement of allylic alcohols.

One of the most direct approaches is the catalytic enantioselective α-arylation of ketones. This method involves the coupling of a ketone enolate or its equivalent with an aryl halide or a diaryliodonium salt in the presence of a chiral metal catalyst. For instance, a novel catalytic system using copper(I) and chiral bis(phosphine) dioxide ligands has been developed for the arylation of silyl (B83357) enol ethers. This approach provides access to enolizable α-arylated ketones with good yields and high enantiomeric excess (ee). nih.gov The use of silyl enol ethers as pre-activated substrates allows the reaction to proceed under milder conditions, avoiding the need for strong bases that could cause racemization of the product. nih.gov Another successful system employs palladium or nickel catalysts with chiral phosphine (B1218219) ligands, such as difluorphos, to catalyze the asymmetric α-arylation of ketones with aryl triflates. nih.gov This method has proven effective for a range of cyclic ketone derivatives, achieving enantioselectivities up to 98%. nih.gov

A different and powerful strategy is the cobalt-catalyzed semipinacol rearrangement of α,α-diarylallylic alcohols. st-andrews.ac.uk This methodology provides access to enantioenriched α-aryl ketones bearing a tertiary stereocenter with excellent enantioselectivities (up to 99% enantiomeric ratio, er) and high yields. st-andrews.ac.uk The reaction proceeds through the generation of a chiral cobalt-salen catalyst which facilitates a highly stereocontrolled 1,2-aryl migration. A key advantage of this method is the ability to control the stereochemical outcome through the chiral environment provided by the catalyst, leading to an invertive displacement of the cobalt complex. st-andrews.ac.uk The reaction tolerates a variety of substituents on the aromatic rings, although its efficiency can be influenced by the electronic properties of the migrating aryl group. st-andrews.ac.uk

The following table summarizes key research findings for the stereoselective synthesis of α-aryl ketones, which are structural analogues of this compound.

Table 1: Stereoselective Synthesis of Chiral α-Aryl Ketone Analogues

| Entry | Substrate | Arylating Agent / Rearrangement Precursor | Catalyst / Ligand | Conditions | Yield (%) | Stereoselectivity (er or ee) | Ref. |

|---|---|---|---|---|---|---|---|

| 1 | 2-Methyl-1-indanone | 4-Bromobenzonitrile | (segphos)Ni(C₆H₄-4-CN)Br | NaOtBu, Toluene, 80 °C, 3 h | 90% | 97% ee | nih.gov |

| 2 | 2-Methyl-1-tetralone | p-Tolyl triflate | Pd₂(dba)₃ / Difluorphos | NaOtBu, Toluene, 70 °C, 18 h | 87% | 92% ee | nih.gov |

| 3 | Silyl enol ether of propiophenone | Diphenyliodonium triflate | Cu(MeCN)₄PF₆ / (R)-BINAPO | DCM, rt, 12 h | 72% | 86:14 er | nih.gov |

| 4 | Silyl enol ether of butyrophenone | Diphenyliodonium triflate | Cu(MeCN)₄PF₆ / Chiral Bis(phosphine) dioxide | DCM, rt, 12 h | 85% | 97.5:2.5 er | nih.gov |

| 5 | 1,1-Diphenyl-2-methylprop-2-en-1-ol | Semipinacol Rearrangement | (R,R)-Co(II)-salen complex | PhSiH₃, N-Fluoropyridinium salt, MeCN, 0 °C | 95% | 99:1 er | st-andrews.ac.uk |

| 6 | 1,1-Bis(4-bromophenyl)-2-methylprop-2-en-1-ol | Semipinacol Rearrangement | (R,R)-Co(II)-salen complex | PhSiH₃, N-Fluoropyridinium salt, MeCN, 0 °C | 91% | 99:1 er | st-andrews.ac.uk |

Another relevant two-step approach involves the asymmetric transfer hydrogenation (ATH) of chalcones, which are α,β-unsaturated ketones. Ru(II)-based catalysts can effectively reduce the carbon-carbon double bond and the carbonyl group in a one-pot reaction to yield chiral 1,3-diarylpropan-1-ols with high enantioselectivity. mdpi.com These chiral alcohols can then be oxidized to the corresponding chiral saturated ketones, providing an alternative route to the desired structures.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 2-(3-Methoxyphenyl)-1-phenylethan-1-one, the signals can be predicted based on the analysis of structurally similar compounds. The spectrum is expected to show distinct regions corresponding to aromatic and aliphatic protons.

The methylene (B1212753) protons (Ar-CH₂-CO) adjacent to the carbonyl group and the phenyl ring would likely appear as a singlet at approximately 4.30 ppm. This chemical shift is influenced by the electron-withdrawing nature of the adjacent carbonyl group and the deshielding effect of the aromatic ring. For instance, in the related compound 2-bromo-1-phenylethanone, the methylene protons are observed as a singlet at 4.48 ppm. rsc.org

The protons of the unsubstituted phenyl ring attached to the carbonyl group are expected to appear in the range of 7.40-8.10 ppm. Typically, the ortho-protons are the most deshielded and appear further downfield, around 8.00 ppm as a multiplet, due to the anisotropic effect of the carbonyl group. The meta- and para-protons would resonate at higher fields, between 7.40 and 7.65 ppm. rsc.org

The protons of the 3-methoxyphenyl (B12655295) group would exhibit a more complex pattern in the aromatic region, typically between 6.80 and 7.30 ppm. The methoxy (B1213986) group (-OCH₃) itself would give rise to a sharp singlet at around 3.80 ppm. rsc.org For example, the methoxy protons in 1-(3-methoxyphenyl)-N-phenylmethanimine appear at 3.81 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₃ | ~3.80 | Singlet |

| -CH₂- | ~4.30 | Singlet |

| 3-Methoxyphenyl H | 6.80 - 7.30 | Multiplet |

| Phenyl H (meta, para) | 7.40 - 7.65 | Multiplet |

| Phenyl H (ortho) | ~8.00 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, the carbonyl carbon (C=O) is expected to be the most deshielded, appearing at a chemical shift of around 197 ppm. In similar ketones like phenyl(o-tolyl)methanone, the carbonyl carbon resonates at 197.0 ppm. rsc.org

The methylene carbon (-CH₂-) would likely appear around 45 ppm. The carbon of the methoxy group (-OCH₃) is typically found around 55 ppm. For instance, in 1-(3-methoxyphenyl)-N-phenylmethanimine, this carbon appears at 55.1 ppm. rsc.org

The aromatic carbons will resonate in the range of 110-160 ppm. The carbon atom of the 3-methoxyphenyl ring attached to the methoxy group (C-OCH₃) is expected at approximately 159 ppm, while the other carbons of this ring will appear between 112 and 130 ppm. rsc.org The carbons of the unsubstituted phenyl ring will show signals between 128 and 138 ppm, with the carbon attached to the carbonyl group (ipso-carbon) appearing around 137 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | ~55 |

| -CH₂- | ~45 |

| Aromatic C-H (3-Methoxyphenyl) | 112 - 122 |

| Aromatic C-H (Phenyl) | 128 - 134 |

| Aromatic Quaternary C (Phenyl, ipso) | ~137 |

| Aromatic Quaternary C (3-Methoxyphenyl) | ~138 |

| Aromatic C-O (3-Methoxyphenyl) | ~160 |

| C=O | ~197 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments are employed. mdpi.comnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, it would primarily show correlations among the protons within the two aromatic rings. For example, the ortho-protons of the phenyl ring would show a correlation with the meta-protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the methylene carbon to its attached protons, and each aromatic carbon to its corresponding proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For instance, the methylene protons (-CH₂-) would show an HMBC correlation to the carbonyl carbon (C=O) and to the ipso-carbon of the 3-methoxyphenyl ring. The protons of the methoxy group would show a correlation to the C-OCH₃ carbon of the aromatic ring. These correlations are critical for confirming the connectivity of the molecular structure. mdpi.com

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Heterocyclic Derivatives

When this compound is used as a precursor to synthesize nitrogen-containing heterocycles, such as N-acyl-tetrahydroisoquinolines, ¹⁵N NMR spectroscopy becomes a valuable tool. The chemical shifts in ¹⁵N NMR are very sensitive to the electronic environment of the nitrogen atom. researchgate.net For example, in studies of N-substituted tetrahydroisoquinoline derivatives, NMR studies, including variable temperature experiments, can reveal the presence of conformational rotamers arising from restricted rotation around the amide bond. researchgate.net The ¹⁵N NMR chemical shifts can be determined using techniques like ¹H-¹⁵N HMBC spectroscopy, which helps in distinguishing between N-alkylation and O-alkylation products in ambident nitrogen heterocycles. researchgate.net

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Substituted Analogues

For fluorinated analogues of this compound, ¹⁹F NMR spectroscopy offers significant advantages due to its high sensitivity and wide chemical shift range. The introduction of a fluorine atom provides a sensitive probe to study the molecule's structure and environment. rsc.org The chemical shift of the fluorine atom, as well as its coupling constants to nearby protons (JHF) and carbons (JCF), provide a wealth of structural information. rsc.org For instance, in (4-Fluorophenyl)(phenyl)methanone, the fluorine substituent significantly influences the chemical shifts of the carbons in the fluorinated ring. rsc.org ¹⁹F NMR is a powerful tool for confirming the position of fluorine substitution and for studying reaction mechanisms and kinetics involving these fluorinated compounds. rsc.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group. This stretching vibration is typically observed in the range of 1680-1700 cm⁻¹. For acetophenone (B1666503), a similar ketone, this peak appears around 1685 cm⁻¹. nist.gov

Other key absorption bands would include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methylene and methoxy groups, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.

C-O-C stretching: The asymmetric stretch of the ether linkage in the methoxy group would result in a strong band around 1250 cm⁻¹, and the symmetric stretch would appear near 1040 cm⁻¹. 3-Methoxyacetophenone, for example, shows characteristic ether bands. nist.gov

These characteristic absorption frequencies provide clear evidence for the presence of the key functional groups within the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1680 - 1700 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ether (C-O-C) | Asymmetric Stretch | ~1250 |

| Ether (C-O-C) | Symmetric Stretch | ~1040 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This information allows for the determination of a compound's molecular weight and can provide insights into its structure through fragmentation analysis. For a compound like this compound, with a molecular formula of C₁₅H₁₄O₂, its nominal molecular weight is 226 g/mol . Mass spectrometry is crucial for confirming this molecular weight and for providing evidence of the compound's elemental composition.

High-Resolution Mass Spectrometry (HRMS) is an advanced mass spectrometry technique that measures the m/z ratio of ions with very high accuracy and precision. Unlike standard mass spectrometry, which provides nominal mass, HRMS can determine the exact mass of a molecule, often to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental formula of a compound.

Theoretical HRMS Data for this compound

| Formula | Species | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₅H₁₄O₂ | [M+H]⁺ | 227.1067 |

| C₁₅H₁₄O₂ | [M+Na]⁺ | 249.0886 |

This table presents theoretical values and not experimental data.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. A key advantage of ESI is that it typically produces intact molecular ions with minimal fragmentation, which simplifies the interpretation of the mass spectrum.

For this compound, ESI-MS would be expected to produce prominent ions corresponding to the protonated molecule ([M+H]⁺) and adducts with common cations present in the solvent, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺). The observation of these ions would provide strong evidence for the molecular weight of the compound.

Expected ESI-MS Adducts for this compound

| Adduct | Ion Formula | Expected m/z |

|---|---|---|

| Protonated Molecule | [C₁₅H₁₄O₂ + H]⁺ | 227.1 |

| Sodium Adduct | [C₁₅H₁₄O₂ + Na]⁺ | 249.1 |

This table presents expected values based on the compound's structure and the principles of ESI-MS, not experimental data.

Advanced Structural Analysis and Solid State Characteristics

Analysis of Polymorphism and Crystallinity (if applicable)A discussion on polymorphism would require the existence of multiple determined crystal structures for this compound, none of which are currently available.

Should the crystallographic data for 2-(3-Methoxyphenyl)-1-phenylethan-1-one become available in the future, a detailed article as per the requested structure could be generated.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the atomic and electronic levels. These methods solve the Schrödinger equation (or approximations of it) for a given molecular structure.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. espublisher.comresearchgate.net It offers a good balance between accuracy and computational cost, making it suitable for molecules of this size. espublisher.com DFT calculations, often using hybrid functionals like B3LYP, are employed to determine the molecule's electronic structure, energy, and other key properties. niscpr.res.inepstem.net Studies on related aromatic ketones utilize DFT to understand their structure and reactivity. mdpi.com

A crucial first step in computational analysis is geometry optimization. This process finds the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. Following optimization, vibrational frequency analysis is performed. researchgate.net This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides theoretical vibrational spectra (like IR and Raman). researchgate.netscispace.com These calculated spectra can be compared with experimental data to validate the computational model. researchgate.net

Illustrative Data Table for a Deoxybenzoin-type Structure:

Table 1: Representative Calculated Vibrational Frequencies| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| C=O Stretch | ~1680 - 1700 | Carbonyl group stretching |

| C-H Aromatic Stretch | ~3000 - 3100 | Phenyl and methoxyphenyl ring C-H bonds |

| C-O-C Asymmetric Stretch | ~1250 - 1270 | Methoxy (B1213986) group ether linkage |

| CH₂ Bend | ~1450 - 1470 | Methylene (B1212753) bridge bending (scissoring) |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

Illustrative Data Table for FMO Properties:

Table 2: Representative FMO Energy Values| Parameter | Illustrative Energy Value (eV) |

| HOMO Energy | ~ -6.2 |

| LUMO Energy | ~ -1.8 |

| HOMO-LUMO Gap (ΔE) | ~ 4.4 |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. deeporigin.com It is plotted onto the molecule's electron density surface, using colors to denote different potential values. deeporigin.com Typically, red indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.netresearchgate.net Green and yellow represent intermediate potentials. researchgate.net

For 2-(3-Methoxyphenyl)-1-phenylethan-1-one, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. mdpi.com The hydrogen atoms would exhibit positive potential (blue). The aromatic rings would show regions of negative potential above and below the plane of the rings, characteristic of π-electron systems. wikipedia.org

Calculating the partial charge on each atom provides further insight into the electronic structure and reactivity. The Mulliken population analysis is one common method for estimating these charges. researchgate.netnih.gov It partitions the total electron density among the atoms in the molecule. nih.gov These charges help in understanding dipole moments and identifying reactive sites. In this compound, the carbonyl oxygen would be calculated to have a significant negative charge, while the carbonyl carbon would be positively charged, confirming the polar nature of the C=O bond. niscpr.res.inepstem.net

Illustrative Data Table for Mulliken Charges:

Table 3: Representative Mulliken Atomic Chargesnih.gov| Atom | Illustrative Charge (a.u.) |

| Carbonyl Oxygen (O) | -0.55 |

| Carbonyl Carbon (C) | +0.40 |

| Methoxy Oxygen (O) | -0.50 |

| Aromatic Carbons (C) | Variable (-0.1 to +0.2) |

| Hydrogen Atoms (H) | +0.1 to +0.2 |

Computational methods can also predict a molecule's response to an external electric field, which is described by its polarizability (α) and hyperpolarizability (β). researchgate.net These properties are important for materials used in nonlinear optics (NLO). researchgate.net Molecules with large dipole moments, extended π-conjugated systems, and strong electron-donating and electron-accepting groups often exhibit significant NLO properties. researchgate.netresearchgate.net While this compound does not have a classic "push-pull" structure, its aromatic systems and polar carbonyl group would give rise to a non-zero hyperpolarizability. scispace.com DFT calculations are a standard tool for predicting these NLO properties. scispace.com

Non-Covalent Interaction (NCI) Plots and Reduced Density Gradient (RDG) Analysis

Non-covalent interaction (NCI) plots and Reduced Density Gradient (RDG) analysis are powerful computational tools used to visualize and characterize weak intermolecular and intramolecular interactions. These interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the supramolecular architecture and physicochemical properties of crystalline solids.

The RDG is a function of the electron density and its first derivative. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, it is possible to identify and characterize non-covalent interactions. Different types of interactions correspond to distinct spikes in the RDG plot, with their positions and colors indicating their nature and strength.

For instance, in a study on 2-[(4-Bromophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one, a compound with a similar phenylethanone core, NCI plots were employed to probe the weak points of contact in the crystal packing. iucr.org This analysis highlighted the significance of weaker H⋯H and C—H⋯C interactions in the consolidation of the crystal structure. iucr.org The NCI plots typically show large, colored surfaces for different types of interactions, with blue indicating strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto this surface, one can gain a detailed understanding of the intermolecular contacts.

The dnorm surface is particularly useful, as it highlights regions of close contact with red, white, and blue colors representing contacts shorter than, equal to, and longer than the van der Waals radii, respectively. Accompanying 2D fingerprint plots summarize the intermolecular contacts by plotting di against de, with different types of contacts appearing as distinct patterns.

Numerous studies on chalcone (B49325) derivatives, which share a 1,3-diarylpropenone backbone structurally related to deoxybenzoins, have utilized Hirshfeld surface analysis to elucidate their crystal packing. For example, in the crystal structure of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, Hirshfeld surface analysis revealed that H⋯O/O⋯H contacts were the most significant, contributing 30.2% to the total intermolecular contacts, followed by H⋯H (20.6%), H⋯C/C⋯H (18.0%), H⋯F/F⋯H (13.1%), and C⋯C (10.1%) contacts. nih.gov The fingerprint plots for this compound showed sharp spikes for the H⋯O and H⋯F contacts, indicative of hydrogen bonding. nih.gov

Similarly, an analysis of N-(2-methoxyphenyl)acetamide demonstrated that H⋯H (53.9%), C⋯H/H⋯C (21.4%), and O⋯H/H⋯O (21.4%) interactions were the most important for the crystal packing. nih.gov These examples showcase the power of Hirshfeld surface analysis in providing a quantitative breakdown of intermolecular interactions.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Structurally Related Compounds

| Compound | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | Other Significant Contacts (%) | Reference |

| (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | 20.6 | 30.2 | 18.0 | H···F/F···H (13.1), C···C (10.1) | nih.gov |

| N-(2-methoxyphenyl)acetamide | 53.9 | 21.4 | 21.4 | N···H/H···N (1.7) | nih.gov |

| Flavone-Chalcone Hybrid | 34.3 | 19.2 | 16.7 | C-O (6.7), C-C (6.5) | mdpi.com |

| 1,7-dimethyl-5a,6,11a,12-tetrahydrobenzo[b]benzo researchgate.nettandfonline.comrsc.orgnih.govoxazino[2,3-e] rsc.orgnih.govoxazine | 58.9 | - | 24.6 | - | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. frontiersin.org

In the context of drug discovery and materials science, MD simulations are invaluable for understanding how a molecule like this compound might behave in a biological system. For instance, MD simulations have been extensively used to study the interaction of chalcone derivatives with various biological targets. In a study of chalcone derivatives as epidermal growth factor receptor-tyrosine kinase (EGFR-TK) inhibitors, 500-nanosecond MD simulations were performed to investigate the stability of the ligand-protein complexes. nih.gov The simulations revealed that certain chalcones formed stable hydrogen bonds with key residues in the ATP binding site of EGFR-TK, such as M793, T790, and T854. nih.gov

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD), which measures the average deviation of a protein's backbone atoms from a reference structure, and the root-mean-square fluctuation (RMSF), which indicates the fluctuation of individual residues. A stable RMSD over the simulation time suggests that the protein-ligand complex has reached equilibrium.

Another study on a hybrid chalcone-thiazole complex targeting DNA gyrase B used MD simulations to confirm the stable binding of the lead compound. rsc.orgnih.gov The analysis of RMSD, RMSF, radius of gyration (RoG), hydrogen bonds, and solvent accessible surface area (SASA) all supported the stability of the complex. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov If a statistically significant correlation is found, the resulting QSAR model can be used to predict the activity of new, unsynthesized compounds.

For a QSAR study to be meaningful, a dataset of compounds with a range of biological activities is required. While there is no specific QSAR study available for this compound, numerous QSAR models have been developed for chalcones due to their diverse pharmacological activities, including anticancer effects. nih.govnih.gov

In a review of QSAR studies on the anticancer activity of chalcones, it was found that the lipophilicity parameter, clogP, often plays a crucial role in the QSAR models, appearing in either linear or bilinear relationships. nih.gov Steric factors, such as molar refractivity (CMR), were also found to be important in some cases, while electronic effects were generally less significant. nih.gov

Another QSAR study on chalcone derivatives as inhibitors of the mitotic G2/M phase of the cell cycle utilized a variety of descriptors, including topological, electrostatic, and quantum chemical parameters. nih.gov The developed model showed good predictive power and highlighted the importance of specific descriptors for the antimitotic and antiproliferative activities of these compounds. nih.gov The success of these QSAR models for chalcones suggests that a similar approach could be applied to a series of this compound derivatives, provided sufficient biological data were available.

Biological Activities and Mechanistic Insights of 2 3 Methoxyphenyl 1 Phenylethan 1 One and Its Derivatives

Antimicrobial Activity

Derivatives containing the methoxyphenyl moiety have demonstrated notable efficacy against a spectrum of microbial pathogens. This activity is attributed to various mechanisms, including the disruption of essential cellular processes in bacteria and fungi.

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative strains)

Compounds featuring a methoxyphenyl group have shown considerable antibacterial properties. For instance, certain dihydropyrimidine (B8664642) derivatives have displayed potent activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Salmonella typhi, with effective concentrations ranging from 1-25 µg/mL. Similarly, nonpolar extracts of plants containing flavonoids like 7-hydroxy-2-(4-methoxyphenyl)-4-oxo-chroman-5-olate have shown noteworthy antibacterial action against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values between 0.16 and 0.63 mg/mL. nih.gov

Natural methoxyphenol compounds, such as eugenol (B1671780) and vanillin, have also been tested for their in vitro antimicrobial potential against common foodborne pathogens. nih.gov Eugenol, in particular, showed strong activity against S. aureus. nih.gov Chalcones synthesized with a 3-nitro acetophenone (B1666503) component have also been screened for their antibacterial capabilities. researchgate.net

Table 1: Antibacterial Activity of Selected Methoxyphenyl Derivatives

| Compound/Extract | Target Bacteria | Observed Activity | Reference |

|---|---|---|---|

| Dihydropyrimidine derivatives | S. aureus, B. subtilis (Gram+) | Good activity (1-25 µg/mL) | |

| E. coli, S. typhi (Gram-) | Good activity (1-25 µg/mL) | ||

| 7-hydroxy-2-(4-methoxyphenyl)-4-oxo-chroman-5-olate | S. aureus, E. coli, P. aeruginosa | MIC: 0.16-0.63 mg/mL | nih.gov |

| Eugenol | S. aureus | IC50: 0.75 mM | nih.gov |

| Vanillin | S. aureus | IC50: 1.38 mM | nih.gov |

Antifungal Efficacy

The antifungal potential of methoxyphenyl derivatives has also been documented, particularly against opportunistic yeasts like Candida albicans. Chalcones, which are structurally related to the core compound, are known to possess fungicidal properties. researchgate.net Studies involving the reaction of 3-(3-(4-methoxyphenyl)acryloyl)-2H-chromen-2-one to synthesize new derivatives showed that the resulting compounds exhibited moderate to good inhibition zones when tested against Candida albicans. researchgate.net

Quorum Sensing Inhibition Mechanisms (e.g., LasB Inhibition in Gram-negative Bacteria)

Quorum sensing (QS) is a cell-to-cell communication system that bacteria like Pseudomonas aeruginosa use to regulate virulence factors and biofilm formation. nih.govresearchgate.net The Las and Rhl systems are central to QS in P. aeruginosa. researchgate.net Several methoxyphenyl derivatives have been identified as potent inhibitors of this system.

These inhibitors function by antagonizing QS signal receptors, such as LasR and RhlR. researchgate.net For example, compounds like (3-[2-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-1-(2-fluorophenyl)urea) act as LasR inhibitors. nih.gov This inhibition disrupts the signaling pathway, leading to the downregulation of QS regulatory genes, including lasI, lasR, rhlI, rhlR, and crucial virulence factor genes like lasB, which encodes for the elastase enzyme. nih.gov The competitive inhibition of these receptors prevents the binding of native signaling molecules, thereby attenuating the production of virulence factors and preventing biofilm formation without necessarily affecting bacterial growth. nih.govresearchgate.net

Anticancer and Cytotoxic Potential

Derivatives of 2-(3-Methoxyphenyl)-1-phenylethan-1-one have emerged as a significant class of anticancer agents, demonstrating cytotoxic effects across various cancer cell lines. sciencerepository.org

Inhibition of Protein Kinases

A key mechanism behind the anticancer activity of these compounds is their ability to inhibit protein kinases, which are crucial for cancer cell signaling and proliferation. nih.govresearchgate.net

One such derivative, (2E)-1-(2,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)-2-propen-1-one (TMONC), has been shown to suppress the ERK/MAPK signaling pathway in hepatocellular carcinoma cells. researchgate.net Reverse docking analysis identified ERK1 as a primary target for this compound. researchgate.net Another derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), exerts its anticancer effects by dually regulating VEGFR2 and PPARγ. nih.gov It inhibits the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in promoting cell survival and migration, and subsequently downregulates AKT activity. nih.gov

Table 2: Protein Kinase Inhibition by Methoxyphenyl Derivatives

| Compound | Target Kinase/Pathway | Cancer Type | Effect | Reference |

|---|---|---|---|---|

| TMONC | ERK/MAPK pathway (ERK1) | Hepatocellular Carcinoma | Inhibition of signaling pathway | researchgate.net |

| MMPP | VEGFR2, AKT | Breast Cancer | Inhibition of phosphorylation and activity | nih.gov |

| LY294002 | Phosphatidylinositol 3-kinase (PI3K) | Not specified | Specific inhibition of kinase activity | nih.gov |

Studies on Cell Proliferation and Apoptosis

A significant body of research highlights the ability of methoxyphenyl derivatives to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis.

For instance, MMPP has been shown to inhibit growth and induce apoptosis in breast cancer cells by activating pro-apoptotic proteins like caspase-3, caspase-8, caspase-9, and Bax, while simultaneously inhibiting the anti-apoptotic protein Bcl-2. nih.gov Similarly, the chalcone (B49325) derivative TMONC significantly inhibited the proliferation of hepatocellular carcinoma cells and promoted apoptosis through the mitochondria-dependent pathway. researchgate.net This was accompanied by an increase in the levels of caspase-3 and cleaved PARP-1, which is a hallmark of apoptosis. researchgate.net

These compounds also affect the cell cycle. TMONC was found to induce G2/M arrest in cancer cells. researchgate.net Other chalcone derivatives, such as 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one, cause cell cycle arrest at the G0/G1 phase. sciencerepository.org Further studies on related compounds have demonstrated the induction of apoptosis in various breast cancer cell lines, including MCF-7 and MDA-MB-231, as well as in leukemia cells. nih.govmdpi.com

Table 3: Effects on Cell Proliferation and Apoptosis

| Compound | Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| MMPP | MDA-MB-231, MDA-MB-468, MCF7 (Breast) | Growth inhibition, apoptosis induction | Activation of caspases (3, 8, 9), Bax; Inhibition of Bcl-2 | nih.gov |

| TMONC | Hepatocellular Carcinoma cells | Proliferation inhibition, apoptosis induction, G2/M arrest | Mitochondria-dependent pathway, increased caspase-3 and cleaved PARP-1 | researchgate.net |

| 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one | HeLa (Cervical) | Antiproliferative activity, G0/G1 cell cycle arrest | Upregulation of p21 gene | sciencerepository.org |

| (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol | MCF-7, MDA-MB-231 (Breast), HL-60 (Leukemia) | Potent antiproliferative activity, G2/M arrest, apoptosis | Tubulin polymerization inhibition | nih.gov |

| N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA) | MCF-7, MDA-MB-231 (Breast) | Apoptosis induction, S phase arrest | Not specified | mdpi.com |

Anti-inflammatory Properties

Derivatives based on the broader 1,3-diphenyl-2-propen-1-one (chalcone) and related structures have demonstrated notable anti-inflammatory effects. nih.gov The anti-inflammatory capacity of these compounds is often attributed to their ability to modulate key pathways in the inflammatory cascade. Research has shown that various derivatives, including pyridazinones and phenylpropanoids, can inhibit the production of pro-inflammatory mediators. scielo.brscielo.br

A study on a novel phenylpropanoid derivative, euploic acid, found that it significantly reduced the production of nitric oxide (NO) and the pro-inflammatory cytokine Interleukin-1β (IL-1β) in stimulated macrophages at non-cytotoxic concentrations. scielo.br Similarly, certain 6-aryl-4-substituted pyridazin-3-one derivatives have shown significant anti-inflammatory activity in carrageenan-induced paw edema tests in rats. scielo.br The mechanism for some chalcone derivatives involves the inhibition of cyclooxygenase (COX) enzymes and the expression of cell adhesion molecules. nih.gov Furthermore, new pyrazole (B372694) derivatives have also been synthesized and evaluated for their anti-inflammatory potential. researchgate.net

Table 1: Anti-inflammatory Activity of Related Derivative Classes

| Derivative Class | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| Phenylpropanoids (Euploic Acid) | Inhibition of Nitric Oxide (NO) and Interleukin-1β (IL-1β) production. | Efficacy comparable to dexamethasone (B1670325) in vitro. | scielo.br |

| Pyridazinones | Inhibition of edema formation. | Compounds 4b, 4f, and 4d showed high protection against carrageenan-induced edema. | scielo.br |

| Chalcones | Inhibition of Cyclooxygenase (COX), Nitric Oxide (NO), and Interleukin 5 (IL-5). | Broad activity through multiple inflammatory pathways. | nih.gov |

| Pyrazoles | Evaluated for anti-inflammatory effects. | New derivatives synthesized and tested. | researchgate.net |

Anticonvulsant Activity

Based on the reviewed scientific literature, there is no specific information available regarding the anticonvulsant activity of this compound or its direct derivatives.

Antioxidant Activity

Several novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their antioxidant properties using the 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl (DPPH) radical scavenging method. mdpi.com A number of these compounds exhibited potent antioxidant activity, in some cases surpassing that of the well-known antioxidant, ascorbic acid. mdpi.com

For instance, the antioxidant activity of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide was found to be 1.37 times higher than that of ascorbic acid. mdpi.com Similarly, 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide's activity was 1.35-fold greater than the reference standard. mdpi.com Another derivative, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, was identified as having the highest antioxidant activity within a series of S-substituted triazolethiones. mdpi.com

Table 2: Selected Derivatives and their Relative Antioxidant Activity

| Compound | Antioxidant Activity (vs. Ascorbic Acid) | Reference |

|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 1.37x higher | mdpi.com |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide | 1.35x higher | mdpi.com |

| Hydrazone derivative with a thiophene (B33073) moiety | 1.26x higher | mdpi.com |

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | 1.13x higher | mdpi.com |

Antiviral Activity (e.g., against Herpes Simplex Virus, Vaccinia Virus)

Derivatives of related structures have shown promise as antiviral agents, particularly against Herpes Simplex Virus (HSV) and Vaccinia Virus (VV). nih.govnih.gov N-Methanocarbathymidine ( (N)-MCT), a conformationally locked nucleoside analog, is active against HSV-1, HSV-2, and orthopoxviruses like vaccinia. nih.gov Its antiviral activity is dependent on phosphorylation by viral thymidine (B127349) kinase (TK), which activates the drug, allowing it to subsequently inhibit viral DNA synthesis. nih.gov

In other studies, phloroglucinol (B13840) derivatives were screened for their activity against HSV-1. nih.gov Two compounds, C2 and C3, were found to effectively inhibit the death of HSV-1 infected cells. nih.gov Further investigation revealed that these compounds reduced the synthesis of the HSV-1 early viral gene VP16 and the late viral gene gD. nih.gov The expression of the gD protein was inhibited in a concentration-dependent manner, as was the production of new virus progeny. nih.gov

Table 3: Antiviral Activity of Selected Derivatives against HSV-1

| Compound | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Phloroglucinol derivative C3 | Vero | 19.26 | >100 | nih.gov |

| Phloroglucinol derivative C3 | Hela | 22.98 | 48.55 | nih.gov |

| Phloroglucinol derivative C2 | Hela | - | 137.6 | nih.gov |

Mechanistic Elucidation of Biological Action

Understanding the molecular mechanisms and identifying specific biological targets are crucial for the rational design of more potent and selective therapeutic agents.

Anti-inflammatory Targets: The anti-inflammatory action of chalcone and phenylpropanoid derivatives has been linked to the inhibition of key enzymes and signaling molecules such as cyclooxygenase (COX), nitric oxide (NO), and pro-inflammatory cytokines like IL-1β. nih.govscielo.br

Antiviral Targets: The specificity of certain antiviral derivatives is achieved through targeting viral enzymes. N-Methanocarbathymidine requires phosphorylation by viral thymidine kinase (TK) for its activation, subsequently inhibiting the viral DNA polymerase. nih.gov Other derivatives function by inhibiting the expression of essential viral genes (like VP16 and gD) and their corresponding proteins, thus halting viral replication. nih.gov

Antitubercular Targets: Research into antitubercular agents has identified several potential mycobacterial targets. These include enzymes essential for cell wall synthesis, such as decaprenylphosphoryl-β-D-ribofuranose-2'-oxidase (DprE1), and protein synthesis, like leucyl-tRNA synthetase (LeuRS). nih.gov Other identified targets include β-ketoacyl-acyl carrier protein synthase III (FabH) and β-ketoacyl ACP synthase I (KasA). mdpi.com

Anti-HIV Targets: The development of anti-HIV derivatives has led to the identification of multiple viral targets. These include non-nucleoside inhibition of HIV-1 Reverse Transcriptase (RT) nih.gov, allosteric inhibition of HIV-1 Integrase (IN) mdpi.com, and antagonism of the viral accessory protein Vif, which is crucial for the virus to counteract a host defense mechanism. nih.gov

Antileishmanial Targets: The antileishmanial effects of various derivatives are mediated through several mechanisms. Some compounds induce parasite death by triggering the production of reactive oxygen species (ROS) and causing mitochondrial and kinetoplast disorganization. nih.gov Specific molecular targets like arginase have been identified. nih.gov Other mechanisms include the disruption of the parasite's cell membrane integrity and the induction of mitochondrial potential depolarization. nih.govmdpi.com

Enzyme Inhibition Profiles

Research into the enzyme inhibitory effects of deoxybenzoin (B349326) derivatives has primarily focused on their potential as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for agents used in the treatment of hyperpigmentation.

Studies on various polyphenolic deoxybenzoin derivatives have shown potent inhibitory activity against mushroom tyrosinase. For instance, a study on synthetic polyphenolic deoxybenzoins revealed that compounds with specific hydroxylation and methoxylation patterns exhibit significant tyrosinase inhibitory effects. One such derivative, 2,3,4'-trihydroxy-4-methoxydeoxybenzoin, demonstrated a stable and notable inhibitory effect on tyrosinase activity, with an IC50 value of approximately 43-46 µM. researchgate.net The structure-activity relationship suggests that the presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl rings are crucial for the inhibitory action.

The antioxidant potential of deoxybenzoin derivatives has also been investigated through various assays. These compounds have been shown to be effective scavengers of radicals such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation and superoxide (B77818) anion radicals. researchgate.net For example, 2,4,4',5-tetrahydroxydeoxybenzoin exhibited strong 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity with an IC50 value of 0.69 µM. researchgate.net While direct antioxidant data for this compound is not available, the general antioxidant properties of the deoxybenzoin scaffold suggest its potential in this area.

| Derivative Name | Enzyme/Assay | IC50 Value (µM) | Reference |

| 2,3,4'-Trihydroxy-4-methoxydeoxybenzoin | Mushroom Tyrosinase | 43.37 | researchgate.net |

| 2,4,4',5-Tetrahydroxydeoxybenzoin | DPPH Radical Scavenging | 0.69 | researchgate.net |

| 2,3,4-Trihydroxy-3',4'-dimethoxydeoxybenzoin | Lipid Peroxidation | 0.72 | researchgate.net |

This table presents data for derivatives of this compound to illustrate the enzyme inhibition profiles of the deoxybenzoin class.

Receptor Binding Studies

The structural similarity of deoxybenzoins to isoflavones, which are known phytoestrogens, has prompted investigations into their binding affinity for estrogen receptors (ERs). Studies have shown that some deoxybenzoin derivatives can act as selective estrogen receptor modulators (SERMs).

For example, certain synthesized deoxybenzoin derivatives have been evaluated for their ability to influence the activity of estrogen receptor subtypes ERα and ERβ. One study revealed that a specific deoxybenzoin derivative displayed significant estrogenic activity via ERβ but no activity via ERα, while another acted as an agonist for ERα and an antagonist for ERβ. researchgate.net This differential activity highlights the potential for deoxybenzoin derivatives to selectively modulate estrogen receptor pathways. Molecular modeling studies have further supported the agonistic or antagonistic behavior of these compounds at ER subtypes. researchgate.net

Another study on 2'-substituted deoxybenzoin derivatives found that they increased the proliferation of ERα-positive cells with EC50 values in the range of 1-12 µM, while inducing apoptosis in ERβ-positive cells with IC50 values of 1-5 µM. nih.gov Molecular docking simulations indicated that these compounds are ligands for both ERα and ERβ with similar binding affinities. nih.gov

| Derivative Name | Receptor | Activity (EC50/IC50, µM) | Cell Line | Reference |

| 2'-Carboxy-deoxybenzoin derivative (CMPD3) | ERα | ~1-12 (EC50) | MCF7 | nih.gov |

| 2'-Carboxy-deoxybenzoin derivative (CMPD3) | ERβ | ~1-5 (IC50) | PC3 | nih.gov |

| 2'-Pentyl-deoxybenzoin derivative (CMPD6) | ERα | ~1-12 (EC50) | MCF7 | nih.gov |

| 2'-Pentyl-deoxybenzoin derivative (CMPD6) | ERβ | ~1-5 (IC50) | PC3 | nih.gov |

| 2'-Methyl-deoxybenzoin derivative (CMPD9) | ERα | ~1-12 (EC50) | MCF7 | nih.gov |

| 2'-Methyl-deoxybenzoin derivative (CMPD9) | ERβ | ~1-5 (IC50) | PC3 | nih.gov |

This table presents data for derivatives of this compound to illustrate the receptor binding profiles of the deoxybenzoin class. EC50 represents the concentration for 50% of maximal effect (proliferation), and IC50 represents the concentration for 50% inhibition (apoptosis).

Future Perspectives in Chemical Research

Exploration of Novel Synthetic Pathways

While classical methods for synthesizing deoxybenzoins are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes.

Palladium-Mediated Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools for carbon-carbon bond formation. Future pathways could involve palladium-catalyzed reactions, such as Suzuki or Stille couplings, to construct the core structure or its derivatives. researchgate.net These methods offer high yields and tolerance for a wide variety of functional groups, allowing for the rapid generation of a library of analogs. researchgate.net For instance, coupling an appropriate arylboronic acid with a halo-substituted precursor could provide a direct and modular route to the 2-aryl-1-phenylethanone skeleton.

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthesis. Methodologies like mechanochemical synthesis, which involves reactions in the absence of a solvent, could be explored. mdpi.com For related chalcone (B49325) syntheses, protocols using catalysts like sodium hydroxide (B78521) under solvent-free conditions have proven effective and offer good to excellent green metrics. mdpi.com Applying similar principles to the synthesis of 2-(3-Methoxyphenyl)-1-phenylethan-1-one could significantly reduce waste and energy consumption. mdpi.com

Multi-Component Reactions: Strategies that form multiple bonds in a single operation, such as the Guareschi-Thorpe condensation or the Hantzsch pyridine (B92270) synthesis, are highly valuable for building molecular complexity quickly. nih.govbeilstein-journals.org Future work could devise one-pot reactions where the deoxybenzoin (B349326) core is assembled from simpler starting materials, potentially integrating the formation of additional heterocyclic rings in the same process. beilstein-journals.org

Rational Design of Derivatives for Enhanced Bioactivity and Selectivity

The this compound structure is a "privileged scaffold," meaning it can serve as a basis for developing ligands for multiple biological targets. Rational design guided by computational modeling and structure-activity relationship (SAR) studies will be crucial in creating derivatives with enhanced potency and selectivity.

Antiproliferative Agents: The deoxybenzoin and related chalcone frameworks are present in many compounds with anticancer properties. mdpi.com Research has shown that derivatives incorporating sulfonamide groups or forming triazole hybrids exhibit potent antiproliferative effects against various cancer cell lines, including those resistant to existing therapies. mdpi.comresearchgate.net For example, chalconesulfonamides have demonstrated low micromolar efficacy against breast cancer cells. mdpi.com Future designs could systematically modify the substitution patterns on both phenyl rings of this compound to optimize interactions with specific enzyme or receptor targets in cancer cells. The introduction of substituents like hydroxyl or additional methoxy (B1213986) groups could be explored to enhance activity, as seen in related compound classes. researchgate.net

Table 1: In Vitro Antiproliferative Activity of Selected Phenyl-Triazole Hybrid Compounds

| Compound | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | A-549 IC₅₀ (µM) |

|---|---|---|---|

| 7f (2-hydroxy phenyl) | 12.54 ± 0.35 | 11.92 ± 0.35 | 14.12 ± 0.62 |

| 7g (2-methoxy phenyl) | 18.12 ± 0.46 | 21.6 ± 0.41 | 19.02 ± 0.48 |

| 7h (3-methoxy phenyl) | Potent Activity | Potent Activity | Potent Activity |

Data derived from a study on N-(3-Methoxyphenyl)thiomorpholine-2-carboxamide 1,1-dioxide derived 1,2,3-triazole hybrids. researchgate.net

Enzyme Inhibitors: Derivatives of methoxyphenyl-containing scaffolds have been investigated as inhibitors for various enzymes, such as cholinesterases in the context of Alzheimer's disease. nih.gov By modifying the core structure to mimic the transition state of an enzymatic reaction or to fit into an allosteric binding site, novel and selective inhibitors can be developed. For instance, hybrid molecules containing 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) moieties linked to a methoxyphenyl group have shown promise as selective butyrylcholinesterase inhibitors. nih.gov

Integration into Hybrid Molecular Systems

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to address complex diseases or overcome drug resistance. The this compound scaffold is an ideal candidate for incorporation into such hybrid systems.

Triazole Hybrids: Nitrogen-containing heterocycles like triazoles are known for their broad biological activities and their ability to form favorable interactions with biological targets. mdpi.com Synthesizing hybrids that link the deoxybenzoin core to a triazole ring, often via a flexible linker, could generate compounds with novel pharmacological profiles. researchgate.net Such hybrids have been explored as potential antiproliferative agents, where the triazole moiety can enhance binding affinity or modulate the molecule's physicochemical properties. researchgate.net The synthesis often involves copper(I)-catalyzed cycloaddition reactions, a versatile and reliable method for creating these complex structures. researchgate.net

Potential Applications in Material Science or Other Chemical Disciplines

Beyond pharmacology, the chemical properties of 2-(3-Methoxyphenyl)-1-phenyletan-1-one and its derivatives suggest potential applications in other fields.

Synthetic Intermediates: The compound serves as a versatile building block in organic synthesis. researchgate.net Its ketone and activated methylene (B1212753) groups are ripe for further chemical transformation, allowing for the construction of more complex molecular architectures, including various heterocyclic systems. researchgate.net Its oxime derivative, 1-(3-Methoxyphenyl)-2-phenylethanone oxime, has been synthesized and characterized, highlighting its potential as a precursor for compounds designed as cytotoxins. researchgate.netresearchgate.net

Agrochemicals: The structural motif of β-azolyl ketones, which can be derived from structures related to this compound, has been associated with fungicide, bactericide, and herbicide formulations. mdpi.com The synthesis of related 3-aryl-3-triazolylpropiophenones through methods like the aza-Michael reaction points to a potential research direction for developing new agrochemicals based on this scaffold. mdpi.com

Fragrance and Cosmetics: Simpler related structures, such as 1-(3-methoxyphenyl)propan-1-one, are used as intermediates in the synthesis of fragrances and as fragrance ingredients in cosmetics. While more complex, the core structure of this compound could be explored for its olfactory properties or as a precursor to new fragrance components.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.